molecular formula C15H21ClN2O5S B486580 ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate CAS No. 791843-91-9

ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B486580
CAS No.: 791843-91-9
M. Wt: 376.9g/mol
InChI Key: GLPMVCJYUUTGAI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a benzenesulfonyl substituent at the 4-position of the piperazine ring. The sulfonyl group is further substituted with a 4-chloro-3-ethoxy aromatic ring, while the piperazine nitrogen is functionalized with an ethyl carboxylate group. The compound’s piperazine core is conformationally flexible, often adopting chair or boat conformations depending on substitution patterns .

Properties

IUPAC Name

ethyl 4-(4-chloro-3-ethoxyphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5S/c1-3-22-14-11-12(5-6-13(14)16)24(20,21)18-9-7-17(8-10-18)15(19)23-4-2/h5-6,11H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPMVCJYUUTGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the sulfonyl piperazine intermediate, which is then reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can also interact with various receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The compound’s structural analogs differ primarily in the substituents on the benzene ring, the sulfonamide/carbamate linkages, and the nature of the ester group. Key comparisons include:

Compound Name Substituents on Aromatic Ring Piperazine Substitution Key Properties/Applications Evidence ID
Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate 4-Cl, 3-OCH₂CH₃ Benzenesulfonyl group at N4 Potential enzyme inhibition (sulfonamide activity) [11]
Ethyl 4-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-1-piperazinecarboxylate 4-Cl, 3-F Benzyl-piperidine-piperazine hybrid Increased lipophilicity (fluorine substitution) [2]
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate 4-Cl, 2-CH₃ Methylsulfonyl-glycine linkage Enhanced metabolic stability (methylsulfonyl group) [3]
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate 3-Cl, 4-OCH₃ Chloro-methoxy-sulfonyl hybrid Tunable solubility (methoxy group) [6]
Ethyl 4-{[3-(acetylamino)-4-ethoxyphenyl]sulfonyl}piperazine-1-carboxylate 3-NHCOCH₃, 4-OCH₂CH₃ Acetamido-ethoxy substitution Bioactivity in antimicrobial assays (acetamido group) [11]

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and binding to hydrophobic enzyme pockets .
  • Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in the target compound) increase steric bulk and may reduce metabolic oxidation compared to methoxy groups .

Research Findings and Implications

  • Pharmacological Potential: The 4-chloro-3-ethoxy substitution pattern is understudied compared to 4-chloro-3-fluoro or methoxy analogs, suggesting untapped therapeutic avenues.
  • Structure-Activity Relationships (SAR) :
    • Hydrophobic Substituents : Chlorine and ethoxy groups improve membrane permeability but may reduce aqueous solubility.
    • Sulfonamide vs. Carbamate : Sulfonamide derivatives (e.g., target compound) exhibit stronger enzyme inhibition than carbamates (e.g., ) due to enhanced hydrogen-bonding capacity .

Biological Activity

Ethyl 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H20ClN2O4S
  • Molecular Weight : 374.86 g/mol
  • IUPAC Name : this compound

This structure features a piperazine ring with a sulfonamide group, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may modulate neurotransmitter systems, particularly those involving GABAergic pathways, which are crucial for seizure control and anxiety modulation .

Key Mechanisms Include:

  • GABA Receptor Modulation : The compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission. This mechanism is significant in the context of anticonvulsant effects.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering levels of key neurotransmitters like serotonin and dopamine.

Anticonvulsant Properties

Studies have indicated that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, compounds similar to this compound have been evaluated for their effectiveness in models of epilepsy. In particular, the compound's efficacy was noted in various seizure models, suggesting potential use in treating epilepsy .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its sulfonamide group is known for contributing to antibacterial activity by inhibiting bacterial folic acid synthesis. Further investigations are needed to quantify this effect against specific bacterial strains.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Study (2014) Evaluated the anticonvulsant effects in animal models, demonstrating significant protection against seizures at specific dosages .
GABA Receptor Interaction Study Showed that similar piperazine derivatives can bind to GABA receptors, enhancing their inhibitory effects and suggesting a mechanism for anticonvulsant activity .
Antimicrobial Efficacy Assessment Investigated the compound's potential against various pathogens, indicating a need for further exploration into its spectrum of activity .

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